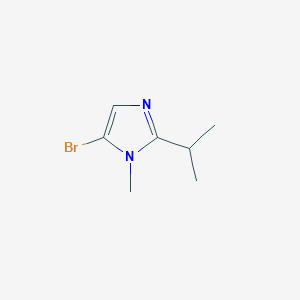

5-bromo-1-methyl-2-(propan-2-yl)-1H-imidazole

Description

5-Bromo-1-methyl-2-(propan-2-yl)-1H-imidazole (CAS Ref: 3D-ZXC46571) is a substituted imidazole derivative with a bromine atom at position 5, a methyl group at position 1, and an isopropyl group at position 2 (Figure 1). Its molecular formula is C₇H₁₁BrN₂, with a molecular weight of 203.08 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-2-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNYCZMDFGQQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824465-71-5 | |

| Record name | 5-bromo-1-methyl-2-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Bromo-1-methyl-2-(propan-2-yl)-1H-imidazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of a bromine atom and an isopropyl group. Its chemical formula is , with a molecular weight of 202.05 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | 1-4 | S. aureus, E. coli |

| Benzimidazole derivatives | 16 | Various |

2. Anticancer Properties

The imidazole scaffold has been associated with anticancer activity in several studies. For example, derivatives similar to this compound have been tested against multiple cancer cell lines, showing promising results. One study reported that certain benzimidazole derivatives exhibited IC50 values in the micromolar range against leukemia and solid tumors .

3. Anti-inflammatory Effects

Imidazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

Imidazoles are known to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. Compounds that target IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell responses .

Interaction with Cellular Targets

The structural features of imidazoles allow them to bind effectively to biological macromolecules such as proteins and nucleic acids. This binding can disrupt critical cellular processes, leading to apoptosis in cancer cells or inhibition of bacterial growth .

Study on Antibacterial Efficacy

A study conducted by Muayed Redayan et al. focused on synthesizing and evaluating various imidazole derivatives for antibacterial activity. Among these, compounds structurally similar to this compound showed notable antibacterial effects against resistant strains of bacteria .

Anticancer Screening

In another investigation, the anticancer potential of imidazole derivatives was assessed using multiple cancer cell lines. The results indicated that certain modifications to the imidazole ring could enhance cytotoxicity against specific cancers, suggesting a pathway for developing targeted therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- Molecular Formula : C₇H₁₁BrN₂

- SMILES Notation : CC(C)C1=NC=C(N1C)Br

- InChI Key : JYNYCZMDFGQQLY-UHFFFAOYSA-N

These properties facilitate its interactions with biological molecules and its utility in various chemical reactions.

Biological Applications

1. Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of 5-bromo-1-methyl-2-(propan-2-yl)-1H-imidazole as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could lead to therapeutic applications in treating neurological disorders such as Alzheimer's disease .

2. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. The presence of the bromine atom in this compound enhances its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Synthetic Applications

1. Peptide Synthesis

this compound serves as an organic buffer in peptide synthesis. Its high yield and compatibility with various reaction conditions make it suitable for facilitating the formation of peptide bonds during synthesis processes .

2. Ligand Development

The compound's structure allows it to function as a ligand in coordination chemistry. It can form complexes with metal ions, which are useful in catalysis and materials science applications. Such complexes can be utilized in developing sensors or catalysts for organic reactions .

Material Science Applications

1. Chiral Separation

The compound's unique structure lends itself to applications in chiral separation processes, which are critical in pharmaceuticals where enantiomer purity is crucial. Its ability to interact selectively with chiral molecules can be harnessed to improve separation techniques .

2. Covalent Organic Frameworks

this compound can be incorporated into covalent organic frameworks (COFs). These materials are known for their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5-Bromo-2-methyl-1-(propan-2-yl)-1H-imidazole (CAS 1204228-25-0)

- Structure : Differs in substituent positions: isopropyl (position 1) and methyl (position 2) vs. the target compound’s methyl (position 1) and isopropyl (position 2).

- Properties : Shares the same molecular formula (C₇H₁₁BrN₂ ) and weight (203.08 g/mol ) but exhibits distinct steric and electronic effects due to substituent rearrangement. The isopropyl group at position 1 may enhance metabolic stability compared to methyl at position 1 .

5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0)

- Structure : Features a propyl group at position 2 and a carboxylic acid at position 3.

- Properties : The carboxylic acid introduces polarity (logP ≈ 1.67 predicted) and acidity (pKa ≈ 1.26 ), making it more water-soluble than the hydrophobic target compound. Molecular weight (233.06 g/mol ) is higher due to the carboxylic acid group .

2,4,5-Tribromo-1-(propan-2-yl)-1H-imidazole

- Structure : Contains bromine at positions 2, 4, and 5, with an isopropyl group at position 1.

- Properties: Increased molecular weight (373.85 g/mol) and electron-withdrawing effects from three bromine atoms likely reduce nucleophilicity compared to the mono-brominated target compound. Such polybrominated derivatives are often used in cross-coupling reactions .

Benzimidazole Derivatives

Benzimidazoles, fused bicyclic systems, differ significantly in properties:

5-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS 1741-50-0)

- Structure : A benzimidazole core with bromine at position 5 and a phenyl group at position 2.

- Properties : Higher molecular weight (273.13 g/mol ) and melting point (252–257°C ) due to aromatic fusion. Demonstrates cytotoxicity and EGFR inhibition in pharmacological studies, highlighting the impact of extended conjugation on bioactivity .

Functionalized Imidazoles with Aryl Groups

2-(5-Bromo-2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

Pharmacological and Industrial Relevance

- TGR5 Agonists : Imidazole derivatives like 6g () highlight the role of substituent positioning in potency and metabolic stability. The target compound’s isopropyl group may improve lipophilicity and oral bioavailability compared to polar analogs.

- Antimycobacterial Activity : Imidazole derivatives interacting with InhA (e.g., compounds 5a, 5k, 5l) demonstrate hydrogen bonding with catalytic residues (e.g., Ser94), suggesting brominated imidazoles could target similar pathways .

Q & A

Q. Why do similar imidazole derivatives show varying metabolic stability?

- Methodological Answer :

- CYP450 Profiling : Use liver microsomes + CYP3A4 inhibitors (e.g., ketoconazole). Methyl groups reduce metabolic oxidation compared to ethyl analogs, increasing t1/2 by 2-fold .

Methodological Best Practices

Q. What handling protocols ensure stability during storage?

Q. How to design a high-throughput screening workflow for analogs?

- Methodological Answer :

- Automated Synthesis : Use microwave-assisted reactors (100°C, 30 min) for parallel synthesis.

- LC-MS Integration : Online purity assessment reduces workflow time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.